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molecular formula C14H20O B8753476 1-Ethyl-1,3,3-trimethylindan-5-ol CAS No. 53718-30-2

1-Ethyl-1,3,3-trimethylindan-5-ol

Cat. No. B8753476
M. Wt: 204.31 g/mol
InChI Key: ZWXLWYJXJMJPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04045499

Procedure details

121 g (0.5 mol) of 2,2-bis-(4-hydroxyphenyl)-butane, 22 g of an acid-activated fuller's earth and 90 g (1.6 mol) of isobutylene are stirred in an autoclave for 6 hours at 180° C. After cooling, the reaction mixture is taken up in 150 ml of toluene, the catalyst filtered off and the solvent evaporated. The residue is fractionated through a 1 meter glass-packed column, giving at a boiling temperature of 155° to 160° C./12 Torr 37 g of a fraction from which 24.8 g (20 % of the theoretical) of 5-hydroxy-1,3,3-trimethyl-1-ethyl indane (V) melting at 86° C. are obtained by recrystallisation from 90 ml of petroleum ether. ##STR23##
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
OC1[CH:7]=[CH:6][C:5]([C:8]([C:12]2[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=2)([CH2:10][CH3:11])[CH3:9])=CC=1.[CH3:19]C(=C)C>C1(C)C=CC=CC=1>[OH:18][C:15]1[CH:16]=[C:17]2[C:12](=[CH:13][CH:14]=1)[C:8]([CH3:9])([CH2:10][CH3:11])[CH2:5][C:6]2([CH3:7])[CH3:19]

Inputs

Step One
Name
Quantity
121 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)(CC)C1=CC=C(C=C1)O
Name
Quantity
90 g
Type
reactant
Smiles
CC(C)=C
Step Two
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the catalyst filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C2C(CC(C2=CC1)(CC)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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